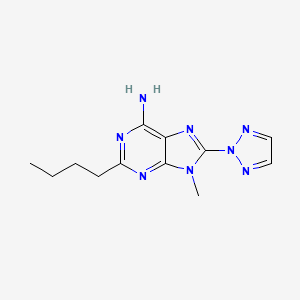

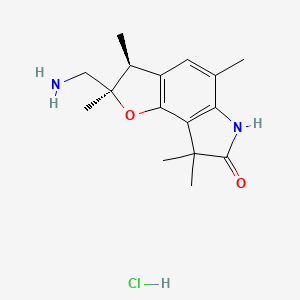

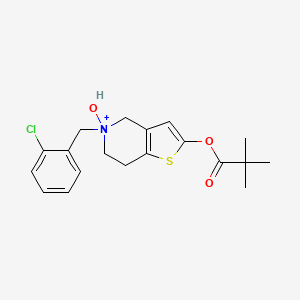

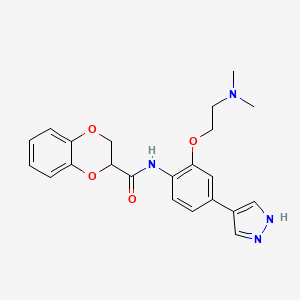

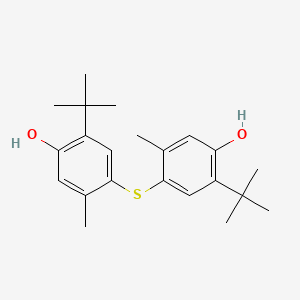

2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UK-1745 est un agent cardiotonique présentant des propriétés vasodilatatrices et antiarythmiques. Il augmente les niveaux intracardiaques de monophosphate cyclique d'adénosine (AMPc) en inhibant la phosphodiestérase III, améliorant ainsi la contractilité myocardique. De plus, UK-1745 possède une activité de blocage des récepteurs bêta-adrénergiques, ce qui contribue à réduire la consommation d'oxygène cardiaque et à éviter la surcharge en calcium .

Méthodes De Préparation

La synthèse de UK-1745 implique plusieurs étapes clés, notamment l'estérification et la métathèse croisée. Ces méthodes sont conçues pour garantir un rendement élevé et une pureté élevée du produit final. La production industrielle de UK-1745 suit généralement ces voies synthétiques dans des conditions contrôlées afin de maintenir la cohérence et la qualité .

Analyse Des Réactions Chimiques

UK-1745 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

UK-1745 est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques. Parmi ses applications, citons :

Chimie : Utilisé comme composé modèle pour étudier les effets de l'inhibition de la phosphodiestérase III.

Biologie : Employé dans des expériences pour comprendre le rôle du monophosphate cyclique d'adénosine dans les processus cellulaires.

Médecine : Étudié pour son utilisation potentielle dans le traitement de l'insuffisance cardiaque congestive et d'autres maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et thérapies cardiotoniques

Mécanisme d'action

UK-1745 exerce ses effets principalement par l'inhibition de la phosphodiestérase III, ce qui entraîne une augmentation des niveaux de monophosphate cyclique d'adénosine dans les cellules myocardiques. Cela se traduit par une amélioration de la contractilité myocardique. De plus, UK-1745 bloque les récepteurs bêta-adrénergiques, réduisant la consommation d'oxygène cardiaque et empêchant la surcharge en calcium. Ces actions combinées contribuent à ses propriétés cardiotoniques et antiarythmiques .

Applications De Recherche Scientifique

UK-1745 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a model compound to study the effects of phosphodiesterase III inhibition.

Biology: Employed in experiments to understand the role of cyclic adenosine monophosphate in cellular processes.

Medicine: Investigated for its potential use in treating congestive heart failure and other cardiovascular diseases.

Industry: Utilized in the development of new cardiotonic drugs and therapies

Mécanisme D'action

UK-1745 exerts its effects primarily through the inhibition of phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate in myocardial cells. This results in enhanced myocardial contractility. Additionally, UK-1745 blocks beta-adrenergic receptors, reducing cardiac oxygen consumption and preventing calcium overload. These combined actions contribute to its cardiotonic and antiarrhythmic properties .

Comparaison Avec Des Composés Similaires

UK-1745 est unique en raison de sa double action en tant qu'inhibiteur de la phosphodiestérase III et bloqueur des récepteurs bêta-adrénergiques. Des composés similaires comprennent :

Milrinone : Un inhibiteur de la phosphodiestérase III ayant des effets cardiotoniques similaires mais ne présentant pas d'activité de blocage des récepteurs bêta-adrénergiques.

Dobutamine : Un agoniste des récepteurs bêta-adrénergiques utilisé pour traiter l'insuffisance cardiaque mais n'inhibant pas la phosphodiestérase III.

Amrinone : Un autre inhibiteur de la phosphodiestérase III présentant des propriétés cardiotoniques mais des profils pharmacocinétiques différents de ceux de UK-1745 .

La combinaison des propriétés de UK-1745 en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

Numéro CAS |

170684-14-7 |

|---|---|

Formule moléculaire |

C16H23ClN2O2 |

Poids moléculaire |

310.82 g/mol |

Nom IUPAC |

(2R,3S)-2-(aminomethyl)-2,3,5,8,8-pentamethyl-3,6-dihydrofuro[2,3-e]indol-7-one;hydrochloride |

InChI |

InChI=1S/C16H22N2O2.ClH/c1-8-6-10-9(2)16(5,7-17)20-13(10)11-12(8)18-14(19)15(11,3)4;/h6,9H,7,17H2,1-5H3,(H,18,19);1H/t9-,16-;/m0./s1 |

Clé InChI |

XVUOIQVVCCRMAY-SCKAJQSLSA-N |

SMILES |

CC1C2=C(C3=C(C(=C2)C)NC(=O)C3(C)C)OC1(C)CN.Cl |

SMILES isomérique |

C[C@H]1C2=C(C3=C(C(=C2)C)NC(=O)C3(C)C)O[C@@]1(C)CN.Cl |

SMILES canonique |

CC1C2=C(C3=C(C(=C2)C)NC(=O)C3(C)C)OC1(C)CN.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride UK 1745 UK-1745 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)